Octadecane, 3-ethyl-5-(2-ethylbutyl)-

Catalog No.
S14517034
CAS No.
55282-12-7
M.F
C26H54
M. Wt
366.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octadecane, 3-ethyl-5-(2-ethylbutyl)-

CAS Number

55282-12-7

Product Name

Octadecane, 3-ethyl-5-(2-ethylbutyl)-

IUPAC Name

3-ethyl-5-(2-ethylbutyl)octadecane

Molecular Formula

C26H54

Molecular Weight

366.7 g/mol

InChI

InChI=1S/C26H54/c1-6-11-12-13-14-15-16-17-18-19-20-21-26(22-24(7-2)8-3)23-25(9-4)10-5/h24-26H,6-23H2,1-5H3

InChI Key

MFLJAIATZVGFPM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(CC(CC)CC)CC(CC)CC

3-ethyl-5-(2-ethylbutyl)-octadecane is a long-chain alkane.
Octadecane, 3-ethyl-5-(2-ethylbutyl)- is a natural product found in Streptomyces parvulus with data available.

Octadecane, 3-ethyl-5-(2-ethylbutyl)- (CAS 55282-12-7) is a highly branched, fully saturated C26H54 aliphatic hydrocarbon utilized primarily as a high-purity analytical reference standard and a specialty structural analog in advanced formulation science [1]. Unlike its straight-chain counterpart n-hexacosane, the extensive ethyl and 2-ethylbutyl branching along the octadecane backbone disrupts crystalline packing, significantly altering its rheological and thermal profile. For industrial and laboratory buyers, this compound offers a precise, reproducible retention index for complex hydrocarbon profiling in petrochemical and metabolomic assays [2]. Furthermore, its fully saturated, sterically hindered structure provides high oxidative and thermal stability, making it a reliable reference material and precursor for extreme-environment fluid formulations and non-polar matrices.

Substituting Octadecane, 3-ethyl-5-(2-ethylbutyl)- with straight-chain n-hexacosane or generic C20-C30 isoprenoid mixtures compromises both analytical resolution and formulation processability. In GC-MS workflows, substituting with crude branched alkane fractions introduces overlapping elution peaks that obscure trace biomarkers, reducing quantitative accuracy [1]. In materials science and fluid formulation, replacing this specific branched architecture with n-hexacosane results in phase separation and solidification at ambient temperatures, as n-hexacosane possesses a melting point of approximately 56.4 °C [2]. The precise branching of 3-ethyl-5-(2-ethylbutyl)octadecane maintains a stable, low-viscosity liquid phase essential for low-temperature operability, homogeneous blending, and accurate standard calibration.

Ambient Phase Stability and Low-Temperature Fluidity

The extensive branching in Octadecane, 3-ethyl-5-(2-ethylbutyl)- prevents the dense van der Waals packing characteristic of linear alkanes, resulting in fundamentally different thermal behavior [1]. While n-hexacosane (C26H54) is a crystalline solid at room temperature with a melting point of 56.4 °C [2], highly branched C26 isomers like 3-ethyl-5-(2-ethylbutyl)octadecane remain liquid at ambient temperatures. This substantial depression in melting point ensures that formulations relying on this compound maintain homogeneous liquid states without the need for heated transfer lines or solubilizing co-solvents.

Evidence DimensionAmbient Phase State and Melting Behavior
Target Compound DataLiquid at 25 °C (disrupted crystal packing)
Comparator Or Baselinen-Hexacosane (Solid at 25 °C, MP 56.4 °C)
Quantified Difference>30 °C depression in melting point
ConditionsStandard ambient temperature and pressure (SATP) handling

Enables cold-process formulation and eliminates the need for heated storage or transfer infrastructure required for linear C26 alkanes.

GC-MS Retention Index Precision for Hydrocarbon Profiling

In complex petrochemical and metabolomic GC-MS profiling, the use of a high-purity Octadecane, 3-ethyl-5-(2-ethylbutyl)- standard provides a singular, sharp elution peak with a precise retention index (RI 2413 on standard non-polar columns) [1]. In contrast, utilizing crude C26 branched alkane mixtures yields broad, unresolved humps (unresolved complex mixtures, UCM) that span multiple retention minutes, masking co-eluting trace analytes. The procurement of the isomerically pure compound guarantees baseline resolution, allowing for accurate calibration of retention times for complex biological and environmental samples.

Evidence DimensionChromatographic Peak Resolution
Target Compound DataSingle sharp peak (RI 2413)
Comparator Or BaselineCrude C26 alkane mixtures (Broad unresolved complex mixture / UCM)
Quantified DifferenceBaseline-resolved single peak vs. multi-minute UCM hump
ConditionsNon-polar capillary column GC-MS analysis

Ensures accurate calibration and quantification in analytical workflows, preventing the data loss associated with co-eluting isomeric mixtures.

Lipophilic Solubilization and Formulation Compatibility

As a fully saturated, highly branched hydrocarbon, Octadecane, 3-ethyl-5-(2-ethylbutyl)- exhibits high lipophilicity (Calculated LogP 9.95), functioning as a highly effective non-polar solvent and emollient base [1]. Compared to the heavier branched standard Squalane (C30H62, LogP 10.7) [2], this C26 compound offers a lower molecular weight and optimized viscosity, providing enhanced spreadability and faster integration into lipid-based matrices without the heavy, occlusive feel of longer-chain isoprenoids. This tailored solubility profile allows for the efficient dissolution of hydrophobic active ingredients in non-aqueous systems.

Evidence DimensionLipophilicity and Matrix Integration
Target Compound DataCalculated LogP 9.95
Comparator Or BaselineSqualane (C30H62, LogP 10.7)
Quantified Difference0.75 LogP reduction with improved rheological spread
ConditionsNon-polar solvent system / Lipid matrix formulation

Provides formulators with a lighter, highly stable non-polar base that improves the solubility and delivery of hydrophobic compounds compared to heavier branched alkanes.

High-Precision GC-MS Retention Index Calibration

Due to its specific retention index (RI 2413) and single-peak elution profile, this compound is procured as a critical analytical standard for calibrating gas chromatography systems [1]. It is essential for laboratories analyzing complex hydrocarbon mixtures, environmental pollutants, and plant metabolomics, where distinguishing between closely related branched and linear alkanes is necessary for accurate biomarker identification.

Advanced Lubricant and Thermal Fluid Formulation

Leveraging its low-temperature fluidity and high thermal stability, Octadecane, 3-ethyl-5-(2-ethylbutyl)- serves as a specialty base fluid or structural analog in the development of advanced lubricants and heat transfer fluids [2]. Its resistance to crystallization at ambient temperatures makes it more effective than linear alkanes for applications requiring consistent rheological performance across fluctuating thermal environments.

Non-Polar Emollient and API Solubilization Matrices

The compound's high lipophilicity (LogP 9.95) and optimal spreadability make it a highly suitable candidate for specialized non-aqueous pharmaceutical delivery systems and cosmetic formulations [2]. It functions as a stable, oxidation-resistant solvent for hydrophobic active ingredients, offering a lighter alternative to heavier branched alkanes like squalane while preventing the phase separation seen with solid linear alkanes.

XLogP3

13.4

Exact Mass

366.422551722 g/mol

Monoisotopic Mass

366.422551722 g/mol

Heavy Atom Count

26

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